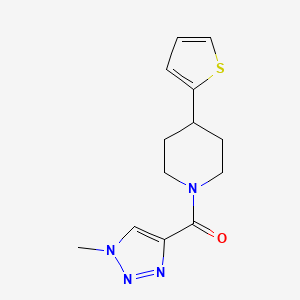
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a triazole ring and a thiophene-substituted piperidine moiety. This structural composition suggests potential biological activities that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This structure includes:
- A triazole ring , known for its stability and versatility in drug design.
- A thiophene moiety which enhances the lipophilicity and biological interaction potential of the compound.
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiophene groups exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess potent antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . The presence of the thiophene group is thought to enhance these effects due to increased hydrophobic interactions with bacterial membranes.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through structure-activity relationship (SAR) studies. Compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives with triazole rings have shown IC50 values in the low micromolar range against various cancer cell lines . The mechanism of action is often attributed to the induction of apoptosis and interference with cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in 2021, a series of 1H-triazole derivatives were synthesized and tested for their antimicrobial activity. Among these, compounds similar to our target showed inhibition rates exceeding 90% against Candida albicans and Staphylococcus aureus. The study highlighted that modifications to the triazole ring significantly influenced the antimicrobial potency .
Case Study 2: Antitumor Properties
A recent investigation into triazole-containing compounds revealed significant antitumor activity against human breast cancer cells (MCF-7). The study reported IC50 values ranging from 5 to 10 µM, indicating promising therapeutic potential. The authors suggested that the introduction of electron-donating groups on the phenyl ring could enhance activity through better interaction with target proteins involved in cell proliferation .
Table: Summary of Biological Activities
属性
IUPAC Name |
(1-methyltriazol-4-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-16-9-11(14-15-16)13(18)17-6-4-10(5-7-17)12-3-2-8-19-12/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUIMGDNDROSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













